2(5H)-Furanone, 5-(hydroxymethylene)-

Photochemistry Nitrofuran degradation DNA damage

Research requiring consistent tautomeric reactivity (aldehyde + Michael acceptor) is often compromised by in-situ generated intermediates. 5-(Hydroxymethylene)-2(5H)-furanone (HFO) provides a stable, isolable building block. - **Catalytic Valorization**: >90% maleic acid selectivity in CdS/MOF systems when using HFO as the defined intermediate. - **Enzymatic Cascades**: Required substrate for engineered GO variants achieving >99% maleic acid yield from furancarboxylic acid. - **Genotoxic Studies**: Pure positive control for UV-dependent NFA photodecomposition pathways in DNA damage assays. - **Dual Reactivity**: Ring-chain tautomerism enables both aldehyde and lactone-based transformations from one scaffold. Supplied as a research-grade reference standard for biomass conversion and natural product metabolomics.

Molecular Formula C5H4O3
Molecular Weight 112.08 g/mol
CAS No. 107997-81-9
Cat. No. B12077162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 5-(hydroxymethylene)-
CAS107997-81-9
Molecular FormulaC5H4O3
Molecular Weight112.08 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)O)C=O
InChIInChI=1S/C5H4O3/c6-3-4-1-2-5(7)8-4/h1-3,7H
InChIKeyQVYAWBLDJPTXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethylene)-2(5H)-Furanone: Chemical Identity and Baseline Profile


2(5H)-Furanone, 5-(hydroxymethylene)- (CAS 107997-81-9), systematically also named 5-hydroxyfuran-2-carbaldehyde or 5-hydroxy-2(5H)-furanone (HFO), is a C5H4O3 heterocyclic lactone belonging to the aryl-aldehyde class [1]. It exists in a dynamic ring-chain tautomeric equilibrium with cis-β-formylacrylic acid, a property that underpins its dual reactivity as both a cyclic furanone and an acyclic α,β-unsaturated carbonyl system [2]. The compound is a naturally occurring constituent of Peristeria elata [1] and is recognized as the principal photodecomposition product of 5-nitrofurfural (NFA), where it mediates the phototoxic and DNA-damaging effects originally attributed to NFA [3]. Its growing industrial relevance stems from its role as a stable, isolable intermediate in the catalytic valorization of biomass-derived furfural to maleic acid and related C4 dicarboxylic acids [4].

Why Generic Furanone Substitution Introduces Technical Risk


Although 2(5H)-furanones share a common core scaffold, 5-(hydroxymethylene)- substitution imparts a unique tautomeric equilibrium and electronic profile that cannot be replicated by simple alkyl- or aryl-substituted analogs [1]. The compound's interconversion between the cyclic lactone and ring-opened cis-β-formylacrylic acid creates a bifunctional reactivity manifold—aldehyde condensation chemistry on one hand and Michael-acceptor / Diels–Alder dienophile behavior on the other—that is absent in 5-hydroxymethyl-2(5H)-furanone, 5-methylenefuran-2(5H)-one (protoanemonin), or the unsubstituted 2(5H)-furanone scaffold [2]. This duality directly governs its performance in both photochemical intermediate pathways and enzymatic oxidation cascades; substituting a non-tautomerizing furanone would collapse the reaction trajectory and selectivity observed for this specific compound [3].

Quantitative Differentiation Evidence Against Closest Analogs


Photochemical Origin as Major Nitrofural Degradation Product

Upon UV-A irradiation, 5-nitrofurfural (NFA) loses up to 70 mol% nitrite, with 5-hydroxymethylene-2(5H)-furanone (HMF) identified as the principal photodecomposition product [1]. Under the same conditions, the alternative photoproduct 5-chlorofurfural is only significant when chloride ion is present, establishing HMF as the default photochemical fate of NFA [1]. In bacterial test systems, HMF alone recapitulates the phototoxic and repairable DNA-damage phenotype originally attributed to photoactivated NFA, confirming that HMF—not the parent nitrofuran—is the proximate genotoxic species [2].

Photochemistry Nitrofuran degradation DNA damage Phototoxicity

Enzymatic Substrate Recognition by Galactose Oxidase Variants

Galactose oxidase M3-5 (GO M3-5) accepts 5-hydroxy-2(5H)-furanone (HFO) as a substrate for oxidation to maleic acid, a transformation central to photoenzymatic cascades [1]. Engineered variants GO M4 and GO M5-1 exhibit both higher catalytic activity and greater operational stability on HFO compared to the parent M3-5 enzyme, enabling maleic acid yields of up to >99% from 2-furancarboxylic acid via the HFO intermediate [1]. By contrast, 5-hydroxymethylfurfural (5-HMF)—a frequently confused analog bearing a CH2OH group instead of the formyl/lactone functionality—is not a competent substrate for this enzyme class under identical conditions [1]. This substrate-level discrimination demonstrates that the precise oxidation state and tautomeric identity at the 5-position dictate enzymatic processability.

Biocatalysis Enzyme engineering Maleic acid production Galactose oxidase

Oxidation Selectivity in Photocatalytic Furfural Valorization

In the CdS(2.5%)/NH2-MIL-125 photocatalytic system, furfural is selectively oxidized to 5-hydroxy-2(5H)-furanone (HFO) with 52% selectivity at >90% conversion, and the tandem oxidation to maleic acid (MA) proceeds with 90% selectivity [1]. This product distribution is specific to the HFO pathway; direct oxidation routes that bypass the HFO intermediate typically yield lower MA selectivity due to over-oxidation or ring-opening side reactions [1]. The controlled, stepwise nature of this cascade—furfural → HFO → MA—allows HFO to be isolated as a stable intermediate, a feature not shared by other 2(5H)-furanone derivatives that lack the hydroxymethylene tautomeric stabilization [2].

Biomass valorization Photocatalysis Selective oxidation Maleic acid

Ring-Chain Tautomerism Versus Fixed-Structure Analogs

5-Hydroxy-2(5H)-furanone (the target compound) exists in a reversible ring-chain tautomeric equilibrium with cis-β-formylacrylic acid; under certain conditions, this system further isomerizes to succinic anhydride [1]. By contrast, 5-hydroxymethyl-2(5H)-furanone bears a CH2OH substituent that cannot engage in analogous carbonyl tautomerism, and 5-methylenefuran-2(5H)-one (protoanemonin) presents an exocyclic double bond with entirely different reactivity (Diels–Alder dienophile without the aldehyde oxidation state) [2]. The tautomeric equilibrium of the target compound enables a unique dual reactivity profile: electrophilic aldehyde chemistry (Schiff base formation, Grignard additions) from the open form and lactone ring chemistry (nucleophilic ring-opening, oxidation to maleic acid) from the closed form [1][2]. This dualism is not achievable with any single fixed-structure furanone analog.

Tautomerism Structural differentiation Reactivity cis-β-Formylacrylic acid

Patent-Specified Substrate for Maleic Acid Production

European Patent EP 3898567 A1 (published 2021) explicitly claims a process for preparing maleic acid or a derivative thereof by oxidizing 5-hydroxy-2(5H)-furanone and/or its tautomer cis-β-formylacrylic acid with molecular oxygen in the presence of a catalyst [1]. The patent further claims a preceding step of oxidizing a furanic compound of formula (I)—where R1 can be H, CH2OH, CO2H, or CHO—into 5-hydroxy-2(5H)-furanone and/or cis-β-formylacrylic acid [1]. No other 2(5H)-furanone derivative (e.g., 5-methyl, 5-hydroxymethyl, or 5-methylene) is named as the direct substrate for the maleic acid-forming oxidation step, underscoring the specific suitability of the 5-hydroxy/hydroxymethylene substitution pattern for this industrial transformation [1]. This patent-protected specificity creates a procurement-driven need for the exact compound among industrial users seeking freedom-to-operate or process implementation.

Patent literature Maleic acid Catalytic oxidation Biomass conversion

Evidence-Backed Application Scenarios


Biomass-Derived Maleic Acid via Photocatalytic or Enzymatic Cascades

Research groups and industrial R&D teams developing sustainable routes to maleic acid, fumaric acid, or D-malic acid from lignocellulosic furfural require authentic 5-hydroxy-2(5H)-furanone (HFO) as either a starting material or a reference standard. The CdS/MOF photocatalytic system achieves 90% maleic acid selectivity via HFO intermediate at >90% furfural conversion [1], while the photoenzymatic cascade using engineered galactose oxidase variants (GO M4/M5-1) delivers >99% maleic acid yield from 2-furancarboxylic acid when HFO serves as the competent enzymatic substrate [2]. Sourcing pure HFO rather than relying on in situ generation ensures reproducible catalyst benchmarking and process optimization.

Nitrofuran Phototoxicity and DNA Damage Research

Investigators studying the phototoxic and genotoxic mechanisms of medicinal nitrofurans (e.g., nitrofurantoin, nitrofurazone) require 5-hydroxymethylene-2(5H)-furanone as the defined proximate genotoxic species. The compound is the major photodecomposition product of 5-nitrofurfural (NFA), accounting for up to 70 mol% nitrite loss upon UV-A irradiation, and it alone induces repairable DNA damage in E. coli bacterial test systems [3][4]. Using pure HMF as a positive control eliminates the confounding variables inherent in UV-dependent NFA activation, enabling more rigorous structure-activity relationship studies.

Synthetic Chemistry Leveraging Dual Tautomeric Reactivity

Organic synthesis laboratories can exploit the ring-chain tautomerism of 5-hydroxy-2(5H)-furanone to access both aldehyde-based transformations (Schiff base formation, reductive amination, Grignard additions) via the open cis-β-formylacrylic acid form, and lactone-based transformations (nucleophilic ring-opening, oxidation, Diels–Alder cycloaddition) via the closed furanone form [5]. This dual reactivity reduces the need to procure separate protected or functionalized building blocks. The compound also serves as a precursor to succinic anhydride under basic isomerization conditions, providing a bio-based entry to succinic acid derivatives [5].

Natural Product Reference Standard for Phytochemical Profiling

As a naturally occurring constituent of Peristeria elata (Holy Ghost orchid) [6], 5-hydroxyfuran-2-carbaldehyde is relevant to natural product chemists and pharmacognosy laboratories conducting metabolomic profiling or bioassay-guided fractionation of orchidaceous species. Procurement of an authenticated reference standard enables accurate quantification against isolated material and supports dereplication efforts in natural product discovery programs.

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